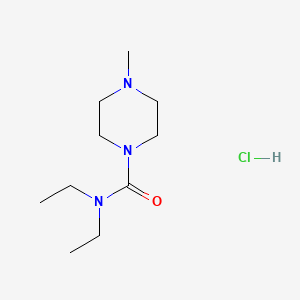
Diethylcarbamazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethylcarbamazine hydrochloride is a synthetic organic compound primarily used as an anthelmintic medication. It is highly effective in treating filarial infections such as lymphatic filariasis, tropical pulmonary eosinophilia, and loiasis . This compound was discovered in 1947 by Yellapragada Subbarow and is included in the World Health Organization’s List of Essential Medicines .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diethylcarbamazine hydrochloride is synthesized from 4-methylpiperazine. The synthesis involves the reaction of 4-methylpiperazine with diethylcarbamoyl chloride under controlled conditions to form diethylcarbamazine. This intermediate is then converted to its hydrochloride salt by reacting with hydrochloric acid .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction pathways. The process is optimized for high yield and purity, ensuring the compound meets pharmaceutical standards. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: Diethylcarbamazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule, altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution can produce a range of substituted analogs .
Applications De Recherche Scientifique
Diethylcarbamazine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for method development and validation.
Biology: The compound is studied for its effects on parasitic organisms and its potential use in controlling parasitic infections.
Medicine: this compound is extensively researched for its therapeutic applications in treating filarial diseases.
Mécanisme D'action
The mechanism of action of diethylcarbamazine hydrochloride involves sensitizing microfilariae to phagocytosis. This is achieved by inhibiting arachidonic acid metabolism in the parasites, making them more susceptible to the host’s immune response. The compound’s activity against Brugia malayi microfilariae is dependent on inducible nitric-oxide synthase and the cyclooxygenase pathway .
Comparaison Avec Des Composés Similaires
Ivermectin: Another anthelmintic used to treat onchocerciasis (river blindness) and other parasitic infections.
Albendazole: Used for treating a variety of parasitic worm infestations.
Levamisole: An immunomodulatory and antihelminthic agent.
Comparison: Diethylcarbamazine hydrochloride is unique in its specific action against filarial parasites and its ability to sensitize microfilariae to phagocytosis. Unlike ivermectin, which is preferred for onchocerciasis, this compound is more effective for lymphatic filariasis and loiasis . Additionally, it has a different mechanism of action compared to albendazole and levamisole, making it a valuable alternative in the treatment of specific parasitic infections .
Propriétés
Numéro CAS |
5348-97-0 |
|---|---|
Formule moléculaire |
C10H22ClN3O |
Poids moléculaire |
235.75 g/mol |
Nom IUPAC |
N,N-diethyl-4-methylpiperazine-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C10H21N3O.ClH/c1-4-12(5-2)10(14)13-8-6-11(3)7-9-13;/h4-9H2,1-3H3;1H |
Clé InChI |
WCJHPDVYERQRGZ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)N1CCN(CC1)C.Cl |
Numéros CAS associés |
90-89-1 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



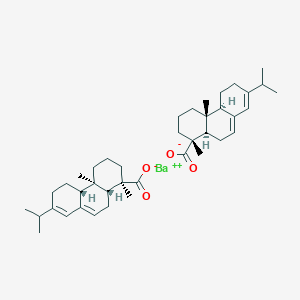
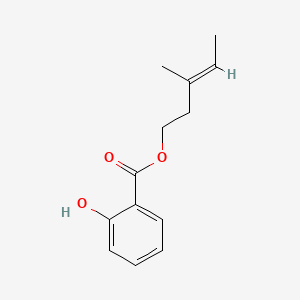

![3-[Butyl[4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]propiononitrile](/img/structure/B13766923.png)


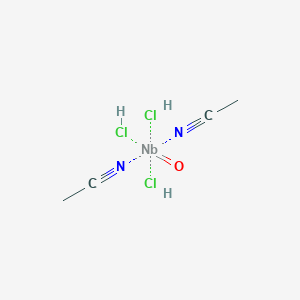
![Ledienosid [German]](/img/structure/B13766944.png)
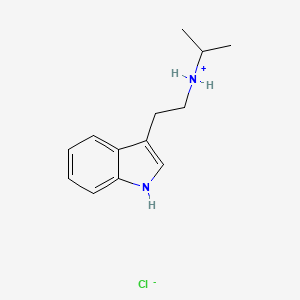
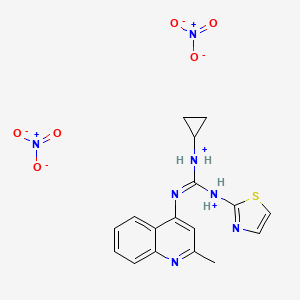
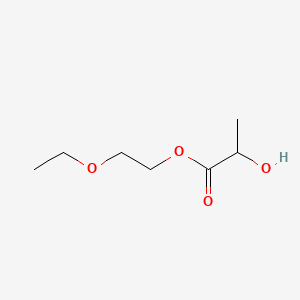
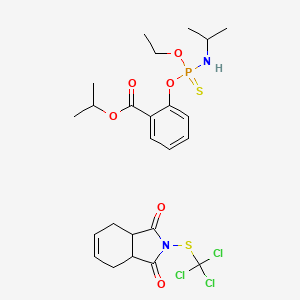
![Butyltris[[2-[(2-ethyl-1-oxohexyl)oxy]ethyl]thio]stannane](/img/structure/B13766979.png)
